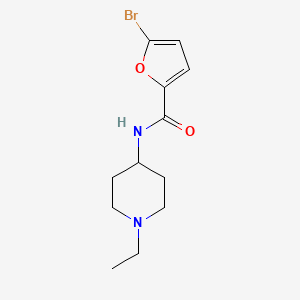

5-bromo-N-(1-ethyl-4-piperidinyl)-2-furamide

Overview

Description

"5-bromo-N-(1-ethyl-4-piperidinyl)-2-furamide" is a chemical compound that belongs to a class of organic molecules known for their diverse biological activities and potential pharmacological applications. This compound, characterized by the presence of a bromo, furamide, and piperidinyl functional groups, is of interest in the synthesis and study of molecules with specific chemical properties and biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic chemical substrates. Typically, the synthesis of such compounds includes steps such as elimination reactions, reduction reactions, and bromization to introduce the bromo functional group. For instance, related compounds have been synthesized through reactions involving chloromethyl benzene and hydroxybenzaldehyde followed by further functionalization and coupling reactions (Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by complex arrangements of atoms that allow for specific interactions with biological targets. Advanced techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to elucidate the structure and confirm the identity of the synthesized compounds (Bi, 2015).

Chemical Reactions and Properties

Compounds like "5-bromo-N-(1-ethyl-4-piperidinyl)-2-furamide" can participate in a variety of chemical reactions, reflecting their chemical properties. These include palladium-catalyzed cyclization reactions, which are pivotal in constructing complex molecular architectures from simpler precursors. Such reactions are instrumental in synthesizing diimino-furans and related structures (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of "5-bromo-N-(1-ethyl-4-piperidinyl)-2-furamide" and related compounds, such as melting points, solubility, and crystallinity, can be inferred from detailed spectroscopic and crystallographic studies. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for potential applications (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the compound's potential utility in various fields. Studies often involve exploring the compound's role as a ligand in binding studies or its activity in biological assays to delineate these properties. For example, derivatives of similar compounds have been explored for their antibacterial activities and interactions with biological targets, indicating the broad applicability of this compound class (Siddiqa et al., 2022).

Scientific Research Applications

Synthesis and Molecular Interactions

Efficient Synthesis of Furans : A novel palladium-catalyzed cyclization method for synthesizing substituted 2,5-diimino-furans, using bromoacrylamides and isocyanides, has been reported. This method can serve as a precursor for various compounds, including maleamides, highlighting the synthetic versatility of furan derivatives (Jiang et al., 2014).

Copper(I) Mediated Cyclisations : The study by Clark et al. describes the use of copper(I) mediated 5-endo radical cyclisations of bromo-enamides to produce unsaturated pyrrolidinones, showcasing the compound's utility in organic synthesis (Clark et al., 1999).

Chiral Resolution and Simulation Studies : Research on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione reveals insights into chiral recognition mechanisms and could inform the development of enantiomerically pure compounds with specific biological activities (Ali et al., 2016).

Potential Therapeutic Applications

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, have been synthesized and evaluated for their antiprotozoal activity. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Antibacterial Activities : The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their evaluation against drug-resistant bacteria demonstrate the compound's potential in addressing antibiotic resistance. Docking studies and molecular dynamics simulations support the antimicrobial efficacy of these compounds (Siddiqa et al., 2022).

properties

IUPAC Name |

5-bromo-N-(1-ethylpiperidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-2-15-7-5-9(6-8-15)14-12(16)10-3-4-11(13)17-10/h3-4,9H,2,5-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNKCXYMEFAHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)

![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)

![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)